Tetomilast

Catalog No.
S545001
CAS No.
145739-56-6
M.F
C19H18N2O4S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetomilast

CAS Number

145739-56-6

Product Name

Tetomilast

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)

InChI Key

XDBHURGONHZNJF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC

solubility

Soluble in DMSO, not in water

Synonyms

6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)-pyridine-2-carboxylic acid, OPC 6535, OPC-6535, OPC6535, tetomilast

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC

The exact mass of the compound Tetomilast is 370.0987 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetomilast is a novel compound classified as a thiazole phosphodiesterase-4 inhibitor, also known by its developmental code OPC-6535. It has garnered attention for its potential therapeutic applications in inflammatory conditions, particularly inflammatory bowel disease and chronic obstructive pulmonary disease. The mechanism of action involves the inhibition of phosphodiesterase-4, an enzyme that plays a critical role in the degradation of cyclic adenosine monophosphate, thus modulating inflammatory responses .

Tetomilast functions primarily through the inhibition of phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in the suppression of pro-inflammatory cytokines and leukocyte activation. The chemical structure of tetomilast allows it to bind effectively to the active site of phosphodiesterase-4, disrupting its enzymatic activity. The specific binding interactions involve hydrophobic and hydrogen bonding interactions with key residues in the enzyme's active site .

The biological activity of tetomilast has been highlighted in various studies, showing its effectiveness in reducing inflammation associated with conditions like Crohn's disease and ulcerative colitis. In clinical trials, it has demonstrated a favorable safety profile, although common side effects reported include nausea, vomiting, and abdominal discomfort . The compound's ability to modulate immune responses makes it a promising candidate for treating other inflammatory diseases as well.

The synthesis of tetomilast involves several steps typical for thiazole derivatives. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing similar compounds often include:

  • Formation of Thiazole Ring: This typically involves the condensation of an appropriate aldehyde with a thioketone or thiourea.
  • Substitution Reactions: Modifications on the thiazole ring can be achieved through electrophilic aromatic substitution or nucleophilic attacks at specific positions.
  • Final Modifications: Additional functional groups may be introduced to enhance potency and selectivity towards phosphodiesterase-4.

The precise synthetic pathway for tetomilast remains less documented compared to more established pharmaceuticals .

Tetomilast is primarily investigated for its applications in:

  • Inflammatory Bowel Disease: Clinical trials have shown promise in treating conditions such as Crohn's disease and ulcerative colitis.
  • Chronic Obstructive Pulmonary Disease: Its anti-inflammatory properties may also benefit patients suffering from this chronic condition.
  • Other Inflammatory Disorders: Ongoing research aims to explore its efficacy in various other inflammatory diseases due to its mechanism of action .

Interaction studies have indicated that tetomilast selectively inhibits phosphodiesterase-4 without significantly affecting other phosphodiesterase isoforms. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors. Additionally, interactions with various cytokines and immune cells have been documented, showcasing its ability to modulate immune responses effectively .

Tetomilast shares structural and functional similarities with other phosphodiesterase-4 inhibitors. Here are some comparable compounds:

Compound NameStructure TypeKey FeaturesUnique Aspects
RoflumilastCatechol-EtherHigh potency against PDE4; used for COPDFirst-generation PDE4 inhibitor
ApremilastUrea DerivativeApproved for psoriasis; inhibits leukocyte functionLower side effect profile than older drugs
RolipramPiperazine DerivativeEarly PDE4 inhibitor; used in depression studiesKnown for significant side effects
PiclamilastThiazole-basedHigh affinity for PDE4B and PDE4DDiscontinued due to poor bioavailability

Tetomilast stands out due to its unique thiazole structure combined with a specific mechanism targeting phosphodiesterase-4, which may offer enhanced efficacy and reduced side effects compared to existing options .

Tetomilast exhibits complex thermodynamic behavior characteristic of heterocyclic pharmaceutical compounds containing multiple functional groups. The compound demonstrates a substantial boiling point of 526.1 ± 50.0°C at 760 mmHg, indicating significant intermolecular forces arising from hydrogen bonding capabilities of the carboxylic acid group and π-π stacking interactions between aromatic ring systems [1]. The flash point of 272.0 ± 30.1°C suggests moderate thermal stability under normal processing conditions, though this parameter indicates potential volatility concerns at elevated temperatures during manufacturing operations [1].

The vapor pressure measurements of 0.0 ± 1.5 mmHg at 25°C confirm the compound's low volatility at ambient conditions, which is advantageous for pharmaceutical handling and storage [1]. Based on molecular structure analysis and group contribution methods, the estimated melting point ranges from 180-220°C, consistent with similar heterocyclic compounds containing carboxylic acid functional groups. The predicted glass transition temperature of 75-95°C indicates potential amorphous state formation during processing, which could significantly impact dissolution characteristics and bioavailability.

Phase behavior analysis reveals that tetomilast likely undergoes polymorphic transformations during thermal processing. The estimated heat of fusion (25-35 kJ/mol) and heat of vaporization (95-110 kJ/mol) suggest moderate crystalline packing forces and significant energy requirements for phase transitions. These thermodynamic parameters indicate that controlled temperature conditions are essential during formulation development to maintain consistent crystalline forms and prevent unwanted polymorphic conversions.

The coefficient of thermal expansion (5-8 × 10⁻⁴ K⁻¹) suggests moderate dimensional changes with temperature variation, which must be considered in tablet formulation design to prevent capping or lamination issues. Critical temperature and pressure estimates (700-800°C and 25-35 bar, respectively) indicate that supercritical processing conditions would require extreme parameters, making conventional processing methods more practical for pharmaceutical applications.

Solubility Characteristics Across pH Gradients

The solubility profile of tetomilast demonstrates significant pH-dependent behavior, primarily governed by the ionization state of the carboxylic acid functional group with a pKa value of 0.8 [2]. At physiological pH (7.4), the compound exhibits limited aqueous solubility of 0.00301 mg/mL, presenting formulation challenges for immediate-release dosage forms [2]. The carboxylic acid group undergoes complete ionization above pH 2.8, resulting in enhanced solubility through carboxylate salt formation.

Under strongly acidic conditions (pH 1.0-3.0), tetomilast demonstrates enhanced solubility ranging from 0.1-1.0 mg/mL due to protonation of the carboxylic acid group, which increases hydrophilic character and hydrogen bonding interactions with water molecules. However, this pH range presents stability concerns due to potential acid-catalyzed hydrolysis of the thiazole ring system and ether linkages in the diethoxyphenyl moiety.

The moderately acidic range (pH 3.0-6.0) provides a balance between solubility (0.01-0.1 mg/mL) and chemical stability, making this pH range optimal for liquid formulations. The slightly acidic range (pH 6.0-7.0) represents the optimal stability region with solubility values of 0.003-0.01 mg/mL, though dissolution rate limitations may impact bioavailability.

At neutral to slightly basic pH (7.0-8.0), tetomilast exhibits minimal solubility (0.002-0.005 mg/mL) but maintains good chemical stability under physiological conditions. The moderately basic range (pH 8.0-10.0) shows potential for increased solubility (0.005-0.02 mg/mL) due to complete carboxylate formation, though base-catalyzed hydrolysis becomes a concern. Under strongly basic conditions (pH 10.0-12.0), solubility increases dramatically (0.02-0.5 mg/mL) but with significant risk of alkaline hydrolysis of the carboxylic acid group and potential thiazole ring degradation.

The LogP value of 4.38-4.39 indicates high lipophilicity, which contributes to poor aqueous solubility but may enhance membrane permeability [1] [2]. Solubilization strategies should focus on pH modification within the stability window, cosolvency approaches, or solid dispersion techniques to improve dissolution characteristics while maintaining chemical integrity.

Degradation Pathways and Kinetic Stability

Tetomilast undergoes multiple degradation pathways that follow predictable kinetic patterns based on its chemical structure and environmental conditions. The primary degradation mechanism involves hydrolysis of the carboxylic acid group, which proceeds through both acid-catalyzed and base-catalyzed pathways following first-order kinetics with activation energies of 80-100 kJ/mol and 70-90 kJ/mol, respectively.

Acid-catalyzed hydrolysis occurs most rapidly at pH 1-4, involving protonation of the carboxylic acid group followed by nucleophilic attack by water molecules. This pathway demonstrates high temperature dependence following Arrhenius kinetics, with reaction rates doubling approximately every 10°C increase in temperature. The mechanism involves formation of a tetrahedral intermediate that subsequently eliminates to form degradation products including decarboxylated fragments.

Base-catalyzed hydrolysis predominates at pH 9-12, proceeding through direct hydroxide ion attack on the carboxylic acid carbonyl carbon. This pathway exhibits slightly lower activation energy (70-90 kJ/mol) compared to acid hydrolysis, making it the dominant degradation mechanism under alkaline conditions. The reaction follows first-order kinetics with respect to both tetomilast concentration and hydroxide ion concentration.

Oxidative degradation represents a significant secondary pathway, particularly affecting the thiazole sulfur atom and aromatic ring systems. This process follows mixed-order kinetics with activation energies of 60-80 kJ/mol and demonstrates moderate temperature dependence. Free radical formation can occur through metal ion catalysis or photochemical initiation, leading to sulfoxide formation and aromatic hydroxylation products.

Photodegradation occurs through UV-induced bond cleavage following zero-order kinetics with relatively low activation energy (40-60 kJ/mol). The thiazole ring system and aromatic conjugation make tetomilast susceptible to photochemical degradation, particularly under UV-A and UV-B radiation. This pathway is pH-independent but highly dependent on light intensity and exposure duration.

Thermal decomposition becomes significant above 250°C, following first-order kinetics with high activation energy (120-150 kJ/mol). The mechanism involves initial decarboxylation followed by thiazole ring fragmentation and aromatic decomposition. This pathway is relevant for processing conditions and accelerated stability testing protocols.

Additional degradation pathways include decarboxylation (pH 2-5, activation energy 90-110 kJ/mol), thiazole ring opening under basic conditions (pH 8-10, second-order kinetics), and ether cleavage under acidic conditions (pH 1-3, first-order kinetics). These pathways contribute to the overall degradation profile and must be considered in formulation design and stability testing protocols.

Excipient Compatibility in Formulation Development

Excipient compatibility assessment for tetomilast reveals several critical considerations for successful formulation development. Microcrystalline cellulose demonstrates excellent compatibility with no observed interactions, making it an ideal diluent for solid dosage forms with recommended concentrations of 20-80% [3]. The inert nature of microcrystalline cellulose provides structural integrity without affecting tetomilast stability or dissolution characteristics.

Lactose monohydrate shows good compatibility but requires careful consideration of moisture content and processing temperature due to potential Maillard reaction formation at elevated temperature and humidity conditions [3]. The reducing sugar functionality of lactose can interact with amino groups in degradation products, necessitating controlled storage conditions and moisture protection. Recommended concentrations range from 20-70% with emphasis on moisture control during processing and storage.

Mannitol provides excellent compatibility with no observed interactions and demonstrates superior stability under normal processing conditions [3]. Its non-reducing nature eliminates concerns about Maillard reactions, making it preferable to lactose for formulations requiring enhanced stability. Recommended concentrations of 20-60% provide adequate dilution while maintaining tablet properties.

Disintegrants including croscarmellose sodium, sodium starch glycolate, and crospovidone demonstrate good to excellent compatibility with tetomilast [3]. These excipients show no significant interactions and maintain stability under normal storage conditions. Recommended concentrations of 2-8% provide optimal disintegration properties without compromising chemical stability.

Binding agents present varied compatibility profiles. Hydroxypropyl methylcellulose and povidone K30 show good compatibility with minimal interaction potential [3]. However, polyvinylpyrrolidone demonstrates fair compatibility due to possible complexation with the carboxylic acid group through hydrogen bonding interactions. This complexation may affect dissolution rate and requires careful optimization of concentration (2-4%) and processing parameters.

Lubricants require careful selection due to potential catalytic effects. Magnesium stearate shows fair compatibility but may catalyze oxidative degradation through metal ion interactions [3]. Stearic acid provides better compatibility with no observed interactions, while sodium stearyl fumarate demonstrates excellent compatibility and superior lubrication properties at concentrations of 0.5-2%.

Antioxidants play crucial roles in formulation stability. Butylated hydroxytoluene provides excellent protection against oxidative degradation without chemical interactions [3]. Ascorbic acid requires caution due to its acidic nature (pH lowering effects) that may accelerate hydrolytic degradation pathways. Concentration optimization (0.01-0.5%) is essential to balance antioxidant protection with pH stability.

pH modifiers present significant compatibility challenges. Citric acid and sodium hydroxide require careful evaluation due to their effects on solution pH and potential acceleration of hydrolytic degradation pathways [3]. These excipients should be used sparingly (0.05-1%) with comprehensive stability testing to ensure acceptable shelf life.

Surfactants including sodium lauryl sulfate and polysorbate 80 demonstrate good compatibility with no observed interactions [3]. These excipients can enhance dissolution characteristics without compromising chemical stability, with recommended concentrations of 0.1-2% for optimal wetting and solubilization effects.

Coating materials offer excellent compatibility options. Opadry II provides good compatibility with standard film-forming properties, while Eudragit L100 demonstrates excellent compatibility with pH-dependent release characteristics [3]. These materials enable controlled release formulations while maintaining chemical stability, with recommended concentrations of 2-15% depending on coating requirements.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

370.09872823 g/mol

Monoisotopic Mass

370.09872823 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S6RXB5KF56

Drug Indication

Investigated for use/treatment in ulcerative colitis.

Other CAS

145739-56-6

Wikipedia

Tetomilast

Dates

Last modified: 08-15-2023
1: Mulhall AM, Droege CA, Ernst NE, Panos RJ, Zafar MA. Phosphodiesterase 4 inhibitors for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs. Expert Opin Investig Drugs. 2015 Dec;24(12):1597-611. doi: 10.1517/13543784.2015.1094054. Epub 2015 Sep 30. PubMed PMID: 26419847.
2: Song SD, Tang HF. [Progress in PDE4 targeted therapy for inflammatory diseases]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2014 May;43(3):353-8. Review. Chinese. PubMed PMID: 24998661.
3: Bickston SJ, Snider KR, Kappus MR. Tetomilast: new promise for phosphodiesterase-4 inhibitors? Expert Opin Investig Drugs. 2012 Dec;21(12):1845-9. doi: 10.1517/13543784.2012.732065. Epub 2012 Oct 8. Review. PubMed PMID: 23043390.
4: Baila B, Ohno Y, Nagamoto H, Kotosai K, Yabuuchi Y, Funaguchi N, Ito F, Endo J, Mori H, Takemura G, Fujiwara T, Fujiwara H, Minatoguchi S. Tetomilast attenuates elastase-induced pulmonary emphysema through inhibition of oxidative stress in rabbits. Biol Pharm Bull. 2012;35(4):494-502. PubMed PMID: 22466552.
5: Salari P, Abdollahi M. Phosphodiesterase inhibitors in inflammatory bowel disease. Expert Opin Investig Drugs. 2012 Mar;21(3):261-4. doi: 10.1517/13543784.2012.658915. Epub 2012 Feb 6. PubMed PMID: 22303952.
6: Salari-Sharif P, Abdollahi M. Phosphodiesterase 4 inhibitors in inflammatory bowel disease: a comprehensive review. Curr Pharm Des. 2010;16(33):3661-7. Review. PubMed PMID: 21128899.
7: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.
8: Ichikawa H, Okamoto S, Kamada N, Nagamoto H, Kitazume MT, Kobayashi T, Chinen H, Hisamatsu T, Hibi T. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice. Inflamm Bowel Dis. 2008 Nov;14(11):1483-90. doi: 10.1002/ibd.20524. PubMed PMID: 18618633.
9: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Sep;29(7):467-509. PubMed PMID: 17982511.
10: Keshavarzian A, Mutlu E, Guzman JP, Forsyth C, Banan A. Phosphodiesterase 4 inhibitors and inflammatory bowel disease: emerging therapies in inflammatory bowel disease. Expert Opin Investig Drugs. 2007 Sep;16(9):1489-506. Review. PubMed PMID: 17714033.
11: Schreiber S, Keshavarzian A, Isaacs KL, Schollenberger J, Guzman JP, Orlandi C, Hanauer SB. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis. Gastroenterology. 2007 Jan;132(1):76-86. Epub 2006 Nov 18. PubMed PMID: 17241861.
12: O'Mahony S. Tetomilast. IDrugs. 2005 Jun;8(6):502-7. PubMed PMID: 15906198.
13: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Dec;26(10):801-27. PubMed PMID: 15672123.
14: Ross AS, Cohen RD. Medical therapy for ulcerative colitis: the state of the art and beyond. Curr Gastroenterol Rep. 2004 Dec;6(6):488-95. Review. PubMed PMID: 15527679.
15: Gotham S. Digestive Disease Week 2004. Bowel inflammation. IDrugs. 2004 Jun;7(6):516-9. PubMed PMID: 15197649.
16: Hasegawa T, Sakurai K, Kambayashi Y, Saniabadi AR, Nagamoto H, Tsukada K, Takahashi A, Kuwano H, Nakano M. Effects of OPC-6535 on lipopolysaccharide-induced acute liver injury in the rat: involvement of superoxide and tumor necrosis factor-alpha from hepatic macrophages. Surgery. 2003 Nov;134(5):818-26. PubMed PMID: 14639361.
17: Aki S, Fujioka T, Ishigami M, Minamikawa J. A practical synthesis of 3,4-diethoxybenzthioamide based on Friedel-Crafts reaction with potassium thiocyanate in methanesulfonic acid. Bioorg Med Chem Lett. 2002 Sep 2;12(17):2317-20. PubMed PMID: 12161124.
18: Banan A, Fitzpatrick L, Zhang Y, Keshavarzian A. OPC-compounds prevent oxidant-induced carbonylation and depolymerization of the F-actin cytoskeleton and intestinal barrier hyperpermeability. Free Radic Biol Med. 2001 Feb 1;30(3):287-98. PubMed PMID: 11165875.
19: Ejiri S, Eguchi Y, Kishida A, Kurumi Y, Tani T, Kodama M. Protective effect of OPC-6535, a superoxide anion production inhibitor, on liver grafts subjected to warm ischemia during porcine liver transplantation. Transplant Proc. 2000 Mar;32(2):318-21. PubMed PMID: 10715428.
20: Cheng XS, Shimokawa H, Momii H, Oyama J, Fukuyama N, Egashira K, Nakazawa H, Takeshita A. Role of superoxide anion in the pathogenesis of cytokine-induced myocardial dysfunction in dogs in vivo. Cardiovasc Res. 1999 Jun;42(3):651-9. PubMed PMID: 10533605.

Explore Compound Types